molecular formula C4H9ClMg B1273008 tert-Butylmagnesium chloride CAS No. 677-22-5

tert-Butylmagnesium chloride

Cat. No. B1273008
CAS RN: 677-22-5
M. Wt: 116.87 g/mol
InChI Key: CQRPUKWAZPZXTO-UHFFFAOYSA-M
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Description

Tert-Butylmagnesium chloride is a Grignard reagent, a type of organomagnesium compound used extensively in organic synthesis. It is typically represented by the formula (CH₃)₃CMgCl and is known for its reactivity and utility in forming carbon-carbon bonds.

Synthesis Analysis

The synthesis of tert-butylmagnesium chloride can be achieved through various routes. For instance, a dimagnesiated aromatic compound was synthesized by treating a chloromercurio compound with methylmagnesium chloride, indicating the potential for tert-butylmagnesium chloride to participate in similar reactions . Additionally, tert-butylmagnesium amides have been synthesized through tert-butyl metathesis with tert-butyllithium and a butylmagnesium amide or by reacting an alkyl Grignard reagent with a sodium amide . Another study describes the generation of a tert-butyl group on nitrogen by reacting methylmagnesium chloride with a dimethyliminium salt .

Molecular Structure Analysis

The molecular structure of tert-butylmagnesium chloride derivatives has been characterized using X-ray crystallography and NMR spectroscopy. For example, a series of tert-butylmagnesium amides were found to have a common dimeric structure with amido bridges forming a planar (MgN)₂ ring and terminal tert-butyl ligands on the magnesium atoms .

Chemical Reactions Analysis

Tert-butylmagnesium chloride is involved in a variety of chemical reactions. It has been used to synthesize isotactic and stereoblock poly(methyl methacrylates) , to add to chiral 1,2-bisimines for the diastereoselective preparation of unsymmetrical 1,2-diamines , and as a carbon-centered base reagent for the preparation of silyl enol ethers from ketones . The reactivity of tert-butylmagnesium chloride with organotin and organosilicon monochlorides has also been explored, leading to various substituted products . Furthermore, the interaction of tert-butylmagnesium chloride with benzylidene chloride suggests a radical mechanism of electron transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylmagnesium chloride and its derivatives are influenced by their molecular structure and the conditions under which they are synthesized and reacted. For instance, the stability of [tri(tert-butoxy)silyl]methylmagnesium chloride in THF solution and its equilibrium with bis{[tri(tert-butoxy)silyl]methyl}magnesium demonstrate the compound's sensitivity to its environment . In contrast to tert-butyllithium, tert-butylmagnesium chloride reacts anomalously with esters, which is an important consideration for its use in organic synthesis .

Scientific Research Applications

  • Grignard Reactions

    • Field : Organic Chemistry
    • Application : Tert-Butylmagnesium chloride is a Grignard reagent, a type of organomagnesium compound. Grignard reagents are powerful carbon nucleophiles used for C-C bond formation .
    • Method : Grignard reagents can be obtained by the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents .
    • Results : The use of Grignard reagents in organic synthesis allows for the formation of new carbon-carbon bonds, enabling the creation of a wide range of organic compounds .
  • Preparation of tert-Butylsulfinyl Chloride

    • Field : Organic Synthesis
    • Application : Tert-Butylmagnesium chloride has been used in the preparation of tert-butylsulfinyl chloride .
    • Method : The specific method of preparation is not detailed in the sources, but it likely involves a reaction between tert-Butylmagnesium chloride and a suitable sulfinyl chloride precursor .
    • Results : The result of this reaction is the formation of tert-butylsulfinyl chloride, a useful reagent in organic synthesis .
  • Copper-Catalyzed Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : Tert-Butylmagnesium chloride is involved in copper-catalyzed cross-coupling reactions .
    • Method : While the specific method is not detailed in the sources, copper-catalyzed cross-coupling reactions typically involve the reaction of an organomagnesium compound with an organic halide in the presence of a copper catalyst .
    • Results : These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
  • Grignard Metathesis Reaction

    • Field : Organic Chemistry
    • Application : Tert-Butylmagnesium chloride can be used in Grignard metathesis reactions . One such reaction involves the formation of 2-bromo-5-magnesiobromo-3-hexylthiophene .
    • Method : The specific method is not detailed in the sources, but it likely involves a reaction between 2,5-dibromo-3-hexylthiophene and tert-Butylmagnesium chloride .
    • Results : The result of this reaction is the formation of 2-bromo-5-magnesiobromo-3-hexylthiophene .
  • Asymmetric Synthesis of Sulfinyl Transfer Agents

    • Field : Organic Synthesis
    • Application : Tert-Butylmagnesium chloride has been used in the asymmetric synthesis of sulfinyl transfer agents .
    • Method : The specific method is not detailed in the sources, but it likely involves the use of cinchona alkaloids quinine and quinidine as chiral auxiliaries .
    • Results : The result of this reaction is the formation of sulfinyl transfer agents .
  • Preparation of 2-bromo-5-magnesiobromo-3-hexylthiophene

    • Field : Organic Chemistry
    • Application : Tert-Butylmagnesium chloride can be used in Grignard metathesis reactions . One such reaction involves the formation of 2-bromo-5-magnesiobromo-3-hexylthiophene .
    • Method : The specific method is not detailed in the sources, but it likely involves a reaction between 2,5-dibromo-3-hexylthiophene and tert-Butylmagnesium chloride .
    • Results : The result of this reaction is the formation of 2-bromo-5-magnesiobromo-3-hexylthiophene .
  • Asymmetric Synthesis of Sulfinyl Transfer Agents

    • Field : Organic Synthesis
    • Application : Tert-Butylmagnesium chloride has been used in the asymmetric synthesis of sulfinyl transfer agents .
    • Method : The specific method is not detailed in the sources, but it likely involves the use of cinchona alkaloids quinine and quinidine as chiral auxiliaries .
    • Results : The result of this reaction is the formation of sulfinyl transfer agents .

Safety And Hazards

Tert-Butylmagnesium chloride is considered hazardous. It is highly flammable and reacts violently with water . It causes severe skin burns and eye damage, and may cause respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer .

Future Directions

Due to its reactivity and potential hazards, it is recommended to handle tert-Butylmagnesium chloride under inert gas, protect it from moisture, and store it in a well-ventilated place . It should not be added to water, acids, or oxidizing materials .

properties

IUPAC Name

magnesium;2-methylpropane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRPUKWAZPZXTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-](C)C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

30-60% Solution in diethyl ether: Liquid; [Sigma-Aldrich MSDS]
Record name tert-Butylmagnesium chloride
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Product Name

tert-Butylmagnesium chloride

CAS RN

677-22-5
Record name tert-butylmagnesium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
H Gilman, EA Zoellner - Journal of the American Chemical Society, 1928 - ACS Publications
Introduction It was previously shown by Gilmanand McCracken1 that the yields of the four butylmagnesium bromides decrease in striking fashion with the increasing complexity of …
Number of citations: 9 pubs.acs.org
I CROSSLAND - Acta Chemica Scandinavica, 1962 - actachemscand.org
… The reaction between the disubstituted pyridazines (I and III) and tertbutylmagnesium chloride is distinctly exothermic and takes place readily at the reflux temperature of ether. The …
Number of citations: 17 actachemscand.org
T HOLM, I CROSSLAND… - … SERIES B-ORGANIC …, 1978 - actachemscand.org
… single electron transfer (SET) from the Grignard reagent 1 to the ester 2 in analogy with the SET mechanisms which have been observed in the reactions of tertbutylmagnesium chloride …
Number of citations: 18 actachemscand.org
GA Olah, AH Wu, O Farooq… - The Journal of Organic …, 1990 - ACS Publications
… Crowded carbonyl compounds when reacted with tert-butyllithium or tert-butylmagnesium chloride followed by thionyl chloridetreatment give in a one-pot reaction olefins in good to …
Number of citations: 25 pubs.acs.org
A Guyot, J Mordini - Journal of Polymer Science Part C …, 1971 - Wiley Online Library
… polymerization and initiator consumption, molecular weight distribution, and the nature of the chain ends in the polymerization of vinyl chloride initiated by tert-butylmagnesium chloride (…
Number of citations: 10 onlinelibrary.wiley.com
DR Swanson, N Thinh, Y Noda… - The Journal of Organic …, 1991 - ACS Publications
(Z) HC= C—R(Z) H—C= C—R The experimental results are summarized in TableI. These results indicate that the scope of the current pro-cedure appears to be comparable to those of …
Number of citations: 59 pubs.acs.org
WR WHEELER - 1941 - search.proquest.com
THE PENNSYLVANIA STATE COLLEGE The Graduate School Department of Chemistry I THE ACTIOiT OF t-BUTYLMAGNESIUM CHLORIDE OH ACETYL Page 1 THE …
Number of citations: 0 search.proquest.com
OG Yarosh, MG Voronkov, LV Zhilitskaya… - Russian journal of …, 2005 - Springer
… Isopropyltrichlorogermane reacts with tert-butylmagnesium chloride to give isopropyl(tert-butyl)dichlorogermane. This shows that the organomagnesium synthesis does allow linking of …
Number of citations: 6 link.springer.com
S Roland, P Mangeney, A Alexakis - Synthesis, 1999 - thieme-connect.com
… Indeed, dropwise addition at œ70C of tert-butylmagnesium chloride to the bis-imine, followed by heating to +45C, generally led to a mixture of compounds in which the major isomer 6 …
Number of citations: 46 www.thieme-connect.com
Y Qin, C Wang, Z Huang, X Xiao… - The Journal of Organic …, 2004 - ACS Publications
… -2-oxides 2 by tert-butylmagnesium chloride to afford the sulfinates 3 for the further synthesis of TBSA, 6, we explored the addition of tert-butylmagnesium chloride (1.5 equiv) to the endo…
Number of citations: 29 pubs.acs.org

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